What are the chemical properties of Glycocyamine-d2?
What are the chemical properties of Glycocyamine-d2?
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to Glycocyamine-d2 (Guanidinoacetic acid-d2). As a stable isotope-labeled internal standard, Glycocyamine-d2 is a critical tool in metabolic research and clinical diagnostics, particularly in studies involving creatine biosynthesis and related disorders.
Core Chemical Properties
Glycocyamine-d2 is the deuterium-labeled form of Glycocyamine, an endogenous compound and a direct precursor to creatine. The incorporation of two deuterium atoms on the alpha-carbon provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1][2]
Chemical Identifiers
The following table summarizes the key chemical identifiers for Glycocyamine-d2.
| Identifier | Value | Source |
| CAS Number | 1173020-63-7 | [3][4] |
| Chemical Name | 2---INVALID-LINK--acetic acid | [3][4] |
| Synonyms | Guanidinoacetic acid-d2, Guanidineacetic--d2 Acid | [1] |
| Molecular Formula | C₃H₅D₂N₃O₂ | [5] |
| InChI | InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1D2 | [3][4] |
| InChIKey | BPMFZUMJYQTVII-DICFDUPASA-N | [3][4] |
| SMILES | [2H]C([2H])(N=C(N)N)C(O)=O | [3][4] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 119.12 g/mol | [3][4][5] |
| Appearance | White to off-white solid powder | [1][3] |
| Purity | ≥98% to 99.90% | [1][3] |
| Melting Point | 300 °C (for non-deuterated form) | [6] |
| Storage | Dry, dark at -20°C for ≥1 year. Solutions: -80°C (6 months), -20°C (1 month). | [1][3] |
Solubility
Solubility is a critical parameter for the preparation of stock solutions and experimental buffers. The data, primarily reported for the non-deuterated form, is summarized below.
| Solvent | Solubility | Source |
| Water | 1 mg/mL (with sonication) | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| DMSO | Slightly soluble | [7] |
| Dimethylformamide (DMF) | Slightly soluble | [7] |
Note: Solubility can vary between sources. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
Biological Significance and Signaling Pathways
Glycocyamine is a central metabolite in the biosynthesis of creatine, a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[7][8] The pathway involves two key enzymatic steps. Glycocyamine-d2, being chemically identical in its biological interactions, follows the same pathway and is thus an excellent tracer for studying this process.
-
Formation of Glycocyamine : In the kidneys, the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from L-arginine to glycine, forming glycocyamine and L-ornithine.[9]
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Methylation to Creatine : Glycocyamine is then transported to the liver, where it is methylated by S-adenosyl-L-methionine (SAM) in a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT) to produce creatine.[9]
Deficiencies in the AGAT or GAMT enzymes lead to cerebral creatine deficiency syndromes, which can be diagnosed by quantifying the levels of glycocyamine and creatine in biological fluids.[7][10]
Experimental Data and Analysis
As a stable isotope-labeled standard, the primary application of Glycocyamine-d2 is in quantitative analysis using mass spectrometry and NMR.
Mass Spectrometry
The expected mass of the [M+H]⁺ ion for Glycocyamine-d2 is approximately 120.13 g/mol , a +2 Da shift from the unlabeled compound (118.11 g/mol ). Tandem mass spectrometry (MS/MS) would be used to monitor specific parent-daughter ion transitions for highly selective quantification.
Note: Specific mass spectral data for Glycocyamine-d2 is typically proprietary and provided with the Certificate of Analysis (CoA) from the manufacturer. For reference, the MS/MS data for unlabeled Glycocyamine ([M+H]⁺ = 118.0) shows major fragments at m/z 76.1 and 101.0.[11]
NMR Spectroscopy
¹H NMR is used to confirm the identity and purity of the compound. For Glycocyamine-d2, the signal corresponding to the alpha-carbon protons (CH₂) would be absent. In unlabeled Glycocyamine, this signal appears as a singlet at approximately 3.79 ppm in D₂O.[12] The presence of deuterium at this position confirms the isotopic labeling.
Note: A representative ¹H NMR spectrum for Glycocyamine-d2 is available from suppliers such as MedChemExpress upon request or with product purchase.[1] A study on GAMT deficient patients identified a characteristic doublet resonance for GAA at 3.98 ppm in urine at pH 2.50 using ¹H NMR.[13]
Experimental Protocols
Glycocyamine-d2 is primarily used as an internal standard in quantitative analytical methods. Below is a detailed protocol for the simultaneous determination of Glycocyamine (GAA) and creatine in plasma, adapted from published literature, which demonstrates a typical application.[3][14]
Quantification of Glycocyamine in Plasma by LC-MS/MS
This method is suitable for the diagnosis of creatine deficiency syndromes.
4.1.1 Materials and Reagents
-
Glycocyamine-d2 (Internal Standard)
-
Glycocyamine and Creatine standards
-
Acetonitrile (ACN), HPLC grade
-
Butanolic-HCl (3N)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Supelcosil™ LC-ABZ column (or equivalent)
4.1.2 Sample Preparation
-
Precipitation : To 50 µL of plasma, add 150 µL of ACN containing the internal standard, Glycocyamine-d2.
-
Vortex : Mix thoroughly for 1 minute.
-
Centrifugation : Centrifuge at 14,000 rpm for 10 minutes to pellet proteins.
-
Evaporation : Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
4.1.3 Derivatization (Butylation)
-
Add 100 µL of 3N butanolic-HCl to the dried extract.
-
Incubate at 65°C for 20 minutes.
-
Evaporate the sample to dryness again under nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of mobile phase A.
4.1.4 LC-MS/MS Conditions
-
LC System : Agilent 1100 series or equivalent
-
Column : Supelcosil™ LC-ABZ (150 x 4.6 mm)
-
Flow Rate : 0.8 mL/min
-
Injection Volume : 20 µL
-
Gradient : Isocratic elution is often sufficient.
-
MS System : API 3000 triple quadrupole or equivalent
-
Ionization Mode : Positive Electrospray Ionization (ESI+)
-
MRM Transitions :
-
Glycocyamine (butyl ester) : m/z 174.1 → 101.0
-
Glycocyamine-d2 (butyl ester) : m/z 176.1 → 103.0
-
Creatine (butyl ester) : m/z 188.1 → 90.0
-
Synthesis of Glycocyamine
While a detailed, step-by-step protocol for the synthesis of Glycocyamine-d2 is not publicly available, the general synthesis of unlabeled glycocyamine involves the reaction of glycine with a guanylation agent. A common laboratory and industrial method reacts glycine with cyanamide in an aqueous alkaline solution.[15] To produce Glycocyamine-d2, one would start with commercially available Glycine-2,2-d2 as the precursor.
Conclusion
Glycocyamine-d2 is an indispensable tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined chemical and physical properties, coupled with its critical role as an internal standard, enable accurate and precise quantification of glycocyamine in various biological matrices. The methodologies and data presented in this guide provide a foundational resource for the effective application of Glycocyamine-d2 in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. Guanidinoacetic acid (2,2-Dâ, 97%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. bevital.no [bevital.no]
- 7. caymanchem.com [caymanchem.com]
- 8. Evaluation of guanidinoacetic acid supplementation on finishing beef steer growth performance, skeletal muscle cellular response, and carcass characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanidinoacetic Acid | C3H7N3O2 | CID 763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Guanidineacetic acid(352-97-6) 1H NMR spectrum [chemicalbook.com]
- 13. Guanidinoacetate methyltransferase (GAMT) deficiency diagnosed by proton NMR spectroscopy of body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flore.unifi.it [flore.unifi.it]
- 15. Determination of Creatine/Guanidinoacetate in Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
